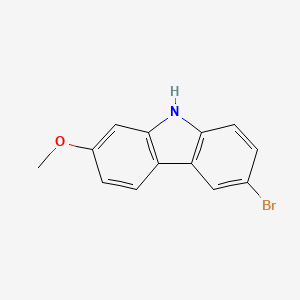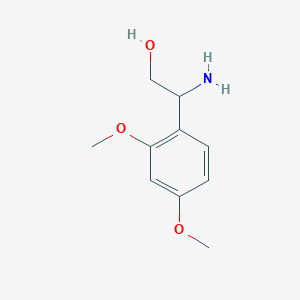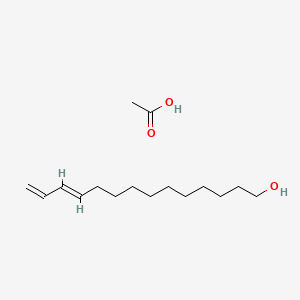![molecular formula C26H33N7O9S B12287303 (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutaminsäure Mono(4-methylbenzolsulfonat) umfasst mehrere Schritte, darunter die Bildung des Pteridinrings, die Anbindung der Benzoylgruppe und die Kupplung mit L-Glutaminsäure. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen, spezifische pH-Werte und den Einsatz von Katalysatoren, um die gewünschte Stereochemie und Ausbeute zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Techniken wie die kontinuierliche Durchfluss-Synthese und die automatisierte Reaktionsüberwachung können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden .
Chemische Reaktionsanalyse
Reaktionstypen
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutaminsäure Mono(4-methylbenzolsulfonat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann den Pteridinring modifizieren, was möglicherweise seine biologische Aktivität verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um die an der Benzoylgruppe befestigten funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Pteridinderivaten mit veränderten elektronischen Eigenschaften führen, während Substitutionsreaktionen eine große Bandbreite an Benzoyl- oder Pteridinderivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutaminsäure Mono(4-methylbenzolsulfonat) hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Wird auf seine potenzielle Rolle in zellulären Prozessen und als Sonde zur Untersuchung von Enzymaktivitäten untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutaminsäure Mono(4-methylbenzolsulfonat) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann biochemische Signalwege modulieren, indem sie an aktive Zentren bindet oder die Konformation von Zielproteinen verändert. Diese Interaktion kann zu Veränderungen in der Zellsignalgebung, Genexpression und Stoffwechselprozessen führen .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzoyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with altered electronic properties, while substitution reactions can produce a wide range of benzoyl or pteridine derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of (S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Folsäure: Teilt eine ähnliche Pteridinstruktur, unterscheidet sich aber in ihrer biologischen Aktivität und ihren Anwendungen.
Methotrexat: Ein Folsäureanalog, das als Chemotherapeutikum eingesetzt wird, mit unterschiedlichen Wirkmechanismen und therapeutischen Anwendungen.
Leukovorin: Ein weiteres Folsäurederivat mit Anwendungen in der Krebstherapie und als Rettungsmittel bei Methotrexat-Toxizität
Einzigartigkeit
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutaminsäure Mono(4-methylbenzolsulfonat) ist aufgrund seiner spezifischen strukturellen Merkmale und seines Potenzials für vielfältige biologische Aktivitäten einzigartig. Seine Fähigkeit, verschiedenen chemischen Modifikationen zu unterliegen, ermöglicht die Herstellung einer breiten Palette von Derivaten mit maßgeschneiderten Eigenschaften für spezifische Anwendungen .
Eigenschaften
Molekularformel |
C26H33N7O9S |
|---|---|
Molekulargewicht |
619.6 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroperoxypentanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H25N7O6.C7H8O3S/c20-19-25-15-14(17(28)26-19)23-12(9-22-15)8-21-11-5-3-10(4-6-11)16(27)24-13(18(29)30)2-1-7-32-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12-14,21,23,31H,1-2,7-9H2,(H,24,27)(H,29,30)(H3,20,22,25,26,28);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
AKJZWWRVQRFAFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCCOO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
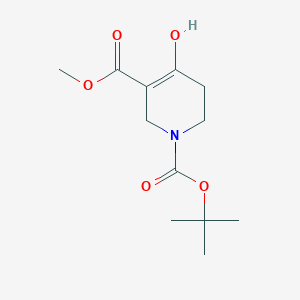

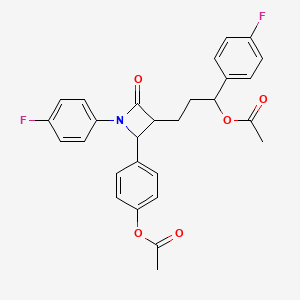
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)
![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)
